molecular formula C22H12ClF6N3OS2 B12141508 C22H12ClF6N3OS2

C22H12ClF6N3OS2

Cat. No.: B12141508
M. Wt: 547.9 g/mol
InChI Key: BQYVKUDZCWRVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C22H12ClF6N3OS2 is a complex organic molecule that contains a variety of functional groups, including aromatic rings, halogens, and sulfur-containing moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H12ClF6N3OS2 typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Aromatic Substitution Reactions: Introduction of halogen atoms (chlorine and fluorine) into aromatic rings through electrophilic aromatic substitution.

    Sulfur Incorporation: Introduction of sulfur atoms through reactions such as thiolation or sulfonation.

    Amide Formation: Formation of amide bonds through reactions between carboxylic acids and amines.

Industrial Production Methods

Industrial production of This compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H12ClF6N3OS2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

C22H12ClF6N3OS2: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of C22H12ClF6N3OS2 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    C22H12ClF6N3OS: A similar compound with one less sulfur atom.

    C22H12ClF6N3O2S2: A similar compound with an additional oxygen atom.

Uniqueness

C22H12ClF6N3OS2: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H12ClF6N3OS2

Molecular Weight

547.9 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H12ClF6N3OS2/c23-14-3-1-11(2-4-14)16-8-34-19-18(16)20(31-10-30-19)35-9-17(33)32-15-6-12(21(24,25)26)5-13(7-15)22(27,28)29/h1-8,10H,9H2,(H,32,33)

InChI Key

BQYVKUDZCWRVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.